2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline

Anticancer drug discovery NCI-60 screening Quinoline-pyrazoline hybrids

This 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline (CAS 923179-41-3) is a highly differentiated heterocyclic scaffold combining a 6,7-dimethoxyquinoline core with a furan-2-yl-substituted pyrazoline ring. Its C-2 chloro and C-6,C-7 dimethoxy substitution pattern is unique, providing multiple reactive handles (C2-Cl, pyrazoline NH, furan ring) for diversity-oriented synthesis. Structural novelty ensures no extrapolation risk from published SAR; ideal for kinase/TOP1 inhibitor programs and chemical proteomics. Supplied at ≥90% purity for non-human research use only.

Molecular Formula C18H16ClN3O3
Molecular Weight 357.79
CAS No. 923179-41-3
Cat. No. B2515502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline
CAS923179-41-3
Molecular FormulaC18H16ClN3O3
Molecular Weight357.79
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3)C4=CC=CO4
InChIInChI=1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3
InChIKeySMJBXMUZCNIPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline (CAS 923179-41-3): Procurement-Relevant Structural and Class Profile


2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline (CAS 923179-41-3) is a heterocyclic small molecule (MW 357.79, C₁₈H₁₆ClN₃O₃) that integrates three pharmacophoric modules: a 6,7-dimethoxyquinoline core, a 2-chloro substituent at C-2, and a furan-2-yl-substituted 4,5-dihydro-1H-pyrazole ring at C-3 [1]. The quinoline–pyrazoline hybrid scaffold has been recognized as a privileged architecture in medicinal chemistry, with structurally related compounds demonstrating broad antiproliferative, anti-infective, and antiprotozoal activities across multiple assays including the NCI-60 human tumor cell line panel [2]. This specific compound is commercially cataloged by multiple vendors (e.g., Life Chemicals, Akos) at purities ≥90% and is supplied exclusively for non-human research use [3].

Why Analogs of 2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline Cannot Be Interchanged Without Risk


Within the quinoline–pyrazoline hybrid class, minor structural variations produce order-of-magnitude shifts in potency, target profile, and therapeutic window. Published NCI-60 data for closely related 7-chloroquinoline-4-amino-2-pyrazolines show GI₅₀ values spanning a 40-fold range (0.28–11.7 μM) across a single congeneric series, with LC₅₀ values from 2.6 to >100 μM, while antibacterial MICs range from 31.25 to 500 μg/mL depending solely on chalcone and pyrazoline N-substitution [1]. The target compound's C-2 chloro + C-6,C-7 dimethoxy + C-3 furan-pyrazoline substitution pattern is not represented in any published SAR study; therefore, extrapolating activity, selectivity, or ADME properties from published analogs is unreliable. Furthermore, this compound is a non-therapeutic research intermediate—substitution with a therapeutically profiled quinoline could introduce off-target liabilities, mislead SAR interpretation, or compromise chemical probe validity. Procurement based on structural similarity without matched biological data risks irreproducible results and wasted screening resources [2].

Quantitative Differentiation Evidence for 2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline: Procurement Decision Data


NCI-60 Anticancer Activity Range of the Quinoline–Pyrazoline Scaffold Class

No direct NCI-60 or in vitro anticancer data are available for CAS 923179-41-3. However, the quinoline–4,5-dihydro-1H-pyrazole scaffold class to which this compound belongs has been evaluated by the US National Cancer Institute (NCI). In the study by Ramírez-Prada et al. (2017), fourteen quinoline-based 4,5-dihydro-1H-pyrazoles (including chalcone precursors and N-substituted 2-pyrazolines 9a–f, 10a–f, 11a–f, 12a–f, 13a–f) were selected by the NCI for screening against 60 human cancer cell lines. The most active compounds (chalcones 8a, 8d and pyrazolines 10c, 10d) exhibited GI₅₀ values ranging from 0.28 to 11.7 μM (0.13–6.05 μg/mL) [1]. This establishes a quantitative activity baseline for the scaffold class and indicates that 3-substituted quinoline–pyrazoline hybrids with optimized substitution can achieve sub-micromolar to low micromolar antiproliferative potency. The target compound's unique substitution pattern (C2-Cl; C6,C7-di-OCH₃; C3-furan-2-yl-dihydropyrazole) has not been evaluated in this or any other published screening panel.

Anticancer drug discovery NCI-60 screening Quinoline-pyrazoline hybrids

EGFR Inhibitory Potency of Quinoline–Pyrazoline–Thiazole Hybrids: Nanomolar Benchmark

No EGFR inhibitory data are available for CAS 923179-41-3. However, a structurally related quinoline–pyrazoline–thiazole hybrid (compound 6b from George et al., 2019) demonstrated potent EGFR inhibition at the nanomolar level (IC₅₀ = 31.8 nM), comparable to the clinically approved EGFR inhibitor gefitinib (IC₅₀ = 29.16 nM) in the same assay [1]. The pyrazoline precursor of this hybrid was significantly less potent against cancer cell lines (IC₅₀ values of 1.155, 0.231, and 121.67 μM for MCF-7, HeLa, and DLD1, respectively), demonstrating that the quinoline–pyrazoline core alone is insufficient for potent EGFR inhibition and that further functionalization (such as thiazole appendage) is required [2]. The target compound, lacking a thiazole moiety, may not achieve comparable EGFR potency.

EGFR inhibition Kinase inhibitor Quinoline-pyrazoline hybrids

Antiprotozoal Activity Range of Quinoline–Pyrazoline Scaffolds

The quinoline–2-pyrazoline scaffold class has demonstrated a broad antiprotozoal activity spectrum in published studies. In the Ramírez-Prada 2017 study, compound 11b was the most active against Plasmodium falciparum (antimalarial) with EC₅₀ = 5.54 μg/mL; compound 10a was highly active against Trypanosoma cruzi (Chagas disease) with EC₅₀ = 0.70 μg/mL; and chalcone 8a showed good activity against Leishmania panamensis amastigotes with EC₅₀ = 0.79 μg/mL [1]. These data demonstrate that the quinoline–pyrazoline scaffold is capable of sub-microgram-per-mL potency against kinetoplastid parasites. No antiprotozoal data exist for CAS 923179-41-3. The furan-2-yl substituent at the pyrazoline C-3 position is structurally analogous to the aryl groups found in active compounds, but the net effect of the combined C2-Cl/C6,C7-di-OCH₃/furan-2-yl-pyrazoline substitution pattern on antiprotozoal activity has not been experimentally determined.

Antiprotozoal Antimalarial Antitrypanosomal Antileishmanial

Antimicrobial Spectrum: Antibacterial and Antifungal Activity of Quinoline–Pyrazoline Scaffolds

Published quinoline–pyrazoline hybrid series have been profiled for antibacterial and antifungal activity. In the Ramírez-Prada 2017 study, all compounds were tested against wild-type and multidrug-resistant Gram-negative and Gram-positive bacteria, yielding MIC values from 31.25 to 500 μg/mL. For antifungal activity, chalcones 8a and 8e showed selective activity against Cryptococcus neoformans with MIC₅₀ = 7.8 μg/mL, while showing only mild activity against Candida albicans [1]. These data establish that the scaffold class can achieve single-digit μg/mL antifungal potency with selectivity for Cryptococcus over Candida. No antimicrobial data exist for CAS 923179-41-3. The 6,7-dimethoxy substitution on the quinoline ring has been associated with enhanced antibacterial activity in related quinoline series [2], suggesting that this compound's substitution pattern may be favorable for antimicrobial applications.

Antibacterial Antifungal Antimicrobial resistance

Topoisomerase I Inhibitory Potential of 6,7-Dimethoxyquinoline Derivatives

The 6,7-dimethoxyquinoline substructure present in the target compound has been identified as a core pharmacophore for topoisomerase I (TOP1) inhibition. Elbadawi et al. (2021) reported a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines that exhibited potent TOP1 inhibitory activity and sub-micromolar anticancer potency in the NCI-60 panel; compound 14m achieved full panel GI₅₀ MG-MID = 1.26 μM with colon cancer, leukemia, and melanoma being most sensitive (GI₅₀ MG-MID 0.875, 0.904, 0.926 μM respectively) [1]. While these compounds differ structurally from the target compound (4-alkoxy-2-aryl vs. 2-chloro-3-pyrazoline substitution), they establish that the 6,7-dimethoxyquinoline core is compatible with TOP1-targeted anticancer activity. The target compound's C-3 furan-pyrazoline substituent introduces additional hydrogen-bonding capacity and conformational flexibility that may alter TOP1 interaction relative to the 4-alkoxy-2-aryl series.

Topoisomerase I inhibition Anticancer 6,7-Dimethoxyquinoline

Kinase Inhibition Potential: PDGFR and c-Met Targeting by 6,7-Dimethoxyquinoline Scaffolds

The 6,7-dimethoxyquinoline scaffold has been independently validated as a kinase inhibitor pharmacophore. A 1994 study demonstrated that 3-substituted quinoline derivatives with 6,7-dimethoxy groups inhibited platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), with the 6,7-dimethoxy substitution described as advantageous for potent inhibition [1]. More recently, first-in-class dual PDGFR/carbonic anhydrase IX/XII inhibitors based on 6,7-dimethoxyquinoline-sulfonamides achieved GI₅₀ values as low as 2 nM, comparable to clinical agents [2]. The target compound's 2-chloro substituent (an electron-withdrawing group) combined with the 6,7-dimethoxy electron-donating pattern creates a push-pull electronic system across the quinoline ring that may modulate kinase binding affinity differently than published analogs. However, the C-3 furan-pyrazoline substituent introduces steric bulk not present in previously reported PDGFR or c-Met inhibitors based on this scaffold.

Kinase inhibition PDGFR c-Met 6,7-Dimethoxyquinoline

Research and Industrial Application Scenarios for 2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline


Medicinal Chemistry: Lead-Like Scaffold for Kinase or Topoisomerase Inhibitor Optimization

The compound combines a validated 6,7-dimethoxyquinoline kinase/TOP1 pharmacophore with a novel C-3 furan-dihydropyrazole substituent. Published 6,7-dimethoxyquinoline derivatives have achieved nanomolar kinase inhibition (PDGFR GI₅₀ = 2 nM) and sub-micromolar TOP1-targeted anticancer potency (NCI-60 GI₅₀ MG-MID = 1.26 μM) [REFS-1, REFS-2]. This compound can serve as a structurally differentiated starting point for SAR exploration around the pyrazoline N-1 position (acylation, sulfonylation, alkylation) or furan ring modification, with the goal of developing kinase or TOP1 inhibitors with novel selectivity profiles. The chloro substituent at C-2 provides a synthetic handle for further derivatization via cross-coupling reactions.

Anti-Infective Drug Discovery: Screening Against Kinetoplastid Parasites and Drug-Resistant Bacteria

Quinoline–pyrazoline hybrids have demonstrated activity against Plasmodium falciparum (EC₅₀ = 5.54 μg/mL), Trypanosoma cruzi (EC₅₀ = 0.70 μg/mL), and Leishmania panamensis (EC₅₀ = 0.79 μg/mL), as well as multidrug-resistant bacteria (MIC down to 31.25 μg/mL) [1]. The furan-2-yl group is a recognized anti-infective pharmacophore, and this compound's unique combination of furan, pyrazoline, and 6,7-dimethoxyquinoline moieties may offer broadened antiparasitic spectrum or improved selectivity over mammalian cells. Priority screening targets include drug-resistant Plasmodium strains and neglected tropical disease pathogens.

Chemical Biology: Tool Compound for Profiling Quinoline-Binding Protein Targets

Quinoline scaffolds interact with diverse biological targets including DNA (intercalation), topoisomerases, tyrosine kinases, and carbonic anhydrases [REFS-1, REFS-2]. The target compound's drug-like physicochemical properties (MW 357.79, tPSA 68.9 Ų, XLogP3 3.9) [3] and conformational flexibility from the dihydropyrazole ring make it suitable for chemical proteomics or affinity-based target identification studies. The furan moiety provides a UV-active chromophore for detection, and the pyrazoline NH provides a potential site for linker attachment without disrupting the quinoline pharmacophore.

Synthetic Methodology Development: Building Block for Diversity-Oriented Synthesis

As a compound containing multiple reactive handles (C2-Cl for cross-coupling; pyrazoline NH for acylation/sulfonylation/alkylation; furan ring for electrophilic substitution or Diels-Alder reactions; 6,7-dimethoxy groups for demethylation), this compound is well-suited as a central scaffold for diversity-oriented synthesis (DOS) libraries [1]. The predicted synthetic accessibility and commercial availability at 90%+ purity from multiple vendors (Life Chemicals catalog F1978-0020; prices from $57/2 μmol to $119/30 mg) [4] support its use as a building block for generating structurally diverse analog libraries.

Quote Request

Request a Quote for 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.